2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

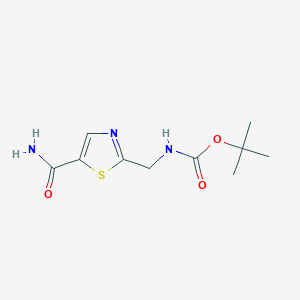

1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on ist eine organische Verbindung mit der Summenformel C11H13FO3. Es ist ein Derivat von Ethanon, das sich durch das Vorhandensein von Ethoxy-, Fluor- und Methoxysubstituenten am Phenylring auszeichnet. Diese Verbindung ist aufgrund ihrer einzigartigen Strukturmerkmale und Reaktivität in verschiedenen Bereichen von Interesse, darunter die pharmazeutische Chemie und die organische Synthese.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 5-Fluor-2-methoxyphenol und Ethylbromacetat.

Ethylierung: Die Phenolgruppe von 5-Fluor-2-methoxyphenol wird unter Verwendung von Ethylbromacetat in Gegenwart einer Base wie Kaliumcarbonat ethyliert.

Hydrolyse und Decarboxylierung: Der resultierende Ethylester wird dann zur entsprechenden Carbonsäure hydrolysiert, gefolgt von einer Decarboxylierung, um das gewünschte Ethanonderivat zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungstechniken wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Ethanongruppe in einen Alkohol umwandeln.

Substitution: Die Fluor- und Methoxygruppen am Phenylring können nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Es dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Organische Synthese: Die Verbindung wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologische Studien: Es wird in Studien zur Untersuchung der biologischen Aktivität von Fluor- und Methoxysubstituierten Phenylverbindungen eingesetzt.

Industrielle Anwendungen: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Fluor- und Methoxygruppen am Phenylring tragen zu seiner Bindungsaffinität und Selektivität gegenüber bestimmten Enzymen oder Rezeptoren bei. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(5-Fluor-2-hydroxyphenyl)ethan-1-on: Ähnliche Struktur, aber mit einer Hydroxygruppe anstelle einer Methoxygruppe.

2-Ethoxy-5-fluor-1H-pyrimidin-4-on: Enthält einen Pyrimidinonring anstelle eines Phenylrings.

2-(5-Fluor-2-methoxyphenyl)ethan-1-amin: Ein Aminderivat mit ähnlichen Substituenten am Phenylring.

Einzigartigkeit

1-(5-Fluor-2-methoxyphenyl)-2-ethoxyethan-1-on ist aufgrund der Kombination von Ethoxy-, Fluor- und Methoxygruppen am Phenylring einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese Kombination von Substituenten findet sich nicht häufig in anderen verwandten Verbindungen, was es zu einem wertvollen Zwischenprodukt in verschiedenen synthetischen und Forschungsanwendungen macht.

Eigenschaften

Molekularformel |

C11H13FO3 |

|---|---|

Molekulargewicht |

212.22 g/mol |

IUPAC-Name |

2-ethoxy-1-(5-fluoro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H13FO3/c1-3-15-7-10(13)9-6-8(12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |

InChI-Schlüssel |

DUYHELWQLDTCFY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCC(=O)C1=C(C=CC(=C1)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)

![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)

![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)

![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)

![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)

![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)

![2-Chloro-3'-fluoro-4-[(hydroxyimino)methyl]-[1,1'-biphenyl]-3,4'-diol](/img/structure/B11756206.png)

![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)